molecular formula C16H16ClN B2602315 (4-chlorophenyl)(2-cyclopropylphenyl)methanamine CAS No. 2243511-78-4

(4-chlorophenyl)(2-cyclopropylphenyl)methanamine

Cat. No.: B2602315
CAS No.: 2243511-78-4
M. Wt: 257.76
InChI Key: ZXXJDOHXTPIESE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-cyclopropylphenyl)methanamine (CAS 2243511-78-4) is a chemical compound of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. With a molecular formula of C16H16ClN and a molecular weight of 257.76, this compound features a benzhydryl amine core structure, incorporating both a 4-chlorophenyl and a 2-cyclopropylphenyl moiety . The compound is structurally categorized within the class of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are recognized in scientific literature as a privileged scaffold for the design of psychoactive therapeutics . This scaffold is valued for its versatility and is found in ligands targeting a range of CNS receptors . Researchers can leverage this compound as a key synthetic intermediate or a critical building block for the design and synthesis of novel receptor ligands. Its structure is particularly relevant for investigating the function of biogenic amine receptors, which are implicated in various neurological and psychiatric disorders. The presence of the cyclopropyl group can influence the molecule's conformation and metabolic stability, making it a valuable tool for optimizing structure-activity relationships (SAR) in drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

(4-chlorophenyl)-(2-cyclopropylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN/c17-13-9-7-12(8-10-13)16(18)15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11,16H,5-6,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJDOHXTPIESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(2-cyclopropylphenyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 2-cyclopropylphenylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(2-cyclopropylphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihistaminic Properties
The compound has been studied for its antihistaminic effects, particularly in the context of treating allergic conditions. It is structurally related to cetirizine, a well-known antihistamine used to manage allergic rhinitis and chronic urticaria. Research indicates that modifications to the phenyl and cyclopropyl groups can enhance the pharmacological profile of such compounds, leading to improved efficacy and reduced side effects .

2. Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) for (4-chlorophenyl)(2-cyclopropylphenyl)methanamine has revealed insights into its binding affinities and mechanisms of action. Studies have shown that the introduction of specific substituents on the aromatic rings can significantly influence biological activity, making this compound a valuable template for further drug development .

Case Studies

1. Synthesis and Optimization
A notable case study involved the synthesis of derivatives of this compound aimed at optimizing pharmacokinetic properties. The synthesis process included various chemical transformations that enhanced solubility and bioavailability, which are critical for therapeutic applications .

2. Clinical Evaluations
Another significant aspect is its evaluation in clinical settings as part of combination therapies for conditions like asthma and allergic reactions. Clinical trials have assessed its effectiveness when combined with other agents, demonstrating promising results in improving patient outcomes .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(2-cyclopropylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Structural Differences vs. Target Compound
Target : (4-Chlorophenyl)(2-cyclopropylphenyl)methanamine - 4-Chlorophenyl
- 2-Cyclopropylphenyl
Reference compound.
N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanamine (1-44) - Two 4-chlorophenyl groups Replaces 2-cyclopropylphenyl with a second 4-chlorophenyl. Increased symmetry and lipophilicity.
(4-Chlorophenyl)(phenyl)methanamine - 4-Chlorophenyl
- Phenyl
Substitutes 2-cyclopropylphenyl with a simple phenyl group. Reduced steric hindrance.
(1-(4-Chlorophenyl)cyclopropyl)methanamine - Cyclopropyl directly attached to 4-chlorophenyl Cyclopropyl fused to chlorophenyl ring, altering conformational flexibility.
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine - Oxazole ring
- 4-Chlorophenyl
Replaces 2-cyclopropylphenyl with an oxazole heterocycle. Introduces hydrogen-bonding capability.
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine - Morpholine ring
- 4-Chlorophenyl
Substitutes 2-cyclopropylphenyl with a morpholine group. Enhances water solubility.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s 4-chlorophenyl and 2-cyclopropylphenyl groups confer high lipophilicity (logP ~3.5–4.0), comparable to N-(4-chlorobenzyl)-1-(4-chlorophenyl)methanamine . In contrast, oxazole- or morpholine-containing analogs exhibit lower logP values due to polar heteroatoms .
  • Solubility: The target compound’s hydrochloride salt (if formed) improves aqueous solubility, as seen in (R)-(4-chlorophenyl)(phenyl)methanamine HCl (solubility: slight in DMSO/methanol) . Morpholine derivatives show superior solubility in polar solvents .
  • Metabolic Stability : The cyclopropyl group in the target compound may enhance metabolic stability by resisting oxidative degradation, a feature absent in phenyl-substituted analogs .

Biological Activity

(4-chlorophenyl)(2-cyclopropylphenyl)methanamine, also known by its CAS number 2243511-78-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H17ClN
  • Molecular Weight : 274.77 g/mol

The presence of the chlorophenyl and cyclopropyl groups contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's amine group allows it to form hydrogen bonds with target sites, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of proteins involved in critical cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various phenylmethanamine derivatives, this compound demonstrated potent activity against a range of bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and death .

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Cancer Cell Line Analysis : In a comparative study involving multiple phenylmethanamine derivatives, this compound was found to reduce the viability of MCF-7 breast cancer cells by 50% at a concentration of 10 µM over 48 hours. The study suggested that this compound could serve as a lead for further development in anticancer drug design .

Data Tables

Biological Activity Target Organism/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)50% viability reduction at 10 µM

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